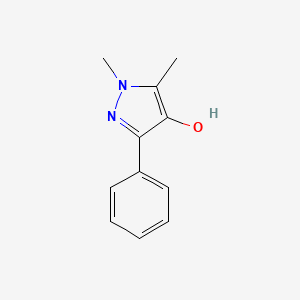

1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71292-45-0 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1,5-dimethyl-3-phenylpyrazol-4-ol |

InChI |

InChI=1S/C11H12N2O/c1-8-11(14)10(12-13(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 |

InChI Key |

NIHFIPCOIHTVBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 3 Phenyl 1h Pyrazol 4 Ol

Overview of Pyrazole (B372694) Synthesis Strategies

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com Their synthesis is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. researchgate.net The most traditional and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound. mdpi.commdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, dates back to 1883 and remains a straightforward route to polysubstituted pyrazoles. mdpi.commdpi.com

Other significant strategies include 1,3-dipolar cycloaddition reactions, typically involving diazo compounds and alkynes, and multicomponent reactions that allow for the construction of complex pyrazole derivatives in a single step from multiple starting materials. researchgate.netnih.gov Modern advancements have introduced novel methods, including transition-metal-catalyzed cross-coupling and cyclization reactions, as well as innovative photoredox-catalyzed pathways that operate under mild conditions. mdpi.comresearchgate.net These varied strategies provide chemists with a versatile toolkit for accessing a wide array of functionalized pyrazole scaffolds.

| Synthetic Strategy | Key Reactants | Description |

| Cyclocondensation | Hydrazine derivative, 1,3-Dicarbonyl compound | A classic method involving the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile to form the pyrazole ring. mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne/Alkene | A cycloaddition reaction that forms the five-membered ring by combining a 1,3-dipole with a dipolarophile. organic-chemistry.org |

| Multicomponent Reactions | Multiple starting materials (e.g., aldehyde, ketone, hydrazine) | A one-pot synthesis where three or more reactants combine to form a complex product, offering high atom economy. researchgate.net |

Cyclocondensation Approaches for Pyrazol-4-ols

The synthesis of pyrazol-4-ols via cyclocondensation is a specialized application of the general pyrazole synthesis. This substitution pattern requires specific precursors or subsequent functionalization steps, as the direct condensation of standard 1,3-dicarbonyls typically yields pyrazoles unsubstituted at the C4 position.

The reaction between hydrazine derivatives and β-dicarbonyl compounds (β-diketones or β-keto esters) is the most fundamental method for pyrazole synthesis. mdpi.com The process involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net

A significant challenge in this synthesis, particularly with unsymmetrical β-dicarbonyl compounds and monosubstituted hydrazines, is the lack of regioselectivity. mdpi.comresearchgate.net The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to the formation of a mixture of two constitutional isomers. mdpi.commdpi.com The reaction's outcome can be influenced by factors such as the steric and electronic properties of the substituents on both reactants, the pH of the reaction medium, and the solvent used. mdpi.comnih.gov For instance, the more electrophilic carbonyl group is generally attacked preferentially by the more nucleophilic nitrogen atom of the substituted hydrazine. researchgate.net

The synthesis of the specific target compound, 1,5-dimethyl-3-phenyl-1H-pyrazol-4-ol, can be achieved through a multi-step process rooted in classical pyrazole chemistry. A representative synthesis begins with the construction of the 1,5-dimethyl-3-phenyl-1H-pyrazole core via a Knorr-type cyclocondensation. This involves the reaction of methylhydrazine with a suitable β-diketone, specifically benzoylacetone (1-phenylbutane-1,3-dione).

This reaction typically yields a mixture of two regioisomers: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The desired 1,5-dimethyl-3-phenyl isomer can be separated from the mixture. Subsequently, the hydroxyl group can be introduced at the C4 position. A common method for this is the Vilsmeier-Haack reaction, which first introduces a formyl group at the C4 position to produce 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comsemanticscholar.org This intermediate can then undergo oxidation, such as a Dakin reaction, to replace the aldehyde group with a hydroxyl group, yielding the final product, this compound.

Advanced Synthetic Pathways and Innovations

Recent decades have seen the emergence of sophisticated synthetic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of pyrazole derivatives.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of pyrazoles is no exception. mdpi.com Catalysts based on metals such as palladium (Pd), copper (Cu), gold (Au), and silver (Ag) have been employed to facilitate pyrazole formation through various mechanisms. mdpi.comnih.gov These methods include direct C-H functionalization of pre-formed pyrazole rings, which allows for the late-stage introduction of substituents without the need for pre-functionalized starting materials. researchgate.netrsc.org For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated pyrazoles are widely used to form C-C bonds. researchgate.net Copper-catalyzed methods are also common, often mediating cyclization reactions under aerobic conditions. nih.govorganic-chemistry.org These advanced catalytic systems provide access to complex pyrazole structures that are difficult to obtain through traditional condensation methods. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and green strategy for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. acs.org This methodology has been successfully applied to the synthesis of pyrazoles. mdpi.com These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, or an organic dye, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes. acs.orgacs.org This generates highly reactive radical intermediates that can participate in cyclization cascades to form the pyrazole ring. acs.org Photoredox catalysis has been used in formal [4+1] annulation reactions of hydrazones with dicarbonyl compounds and in tandem reactions to construct polysubstituted pyrazoles from simple precursors. organic-chemistry.orgacs.org The use of light as a traceless reagent and the often ambient reaction temperatures make this a highly attractive and sustainable approach for pyrazole synthesis. acs.org

Multicomponent Reactions for Pyrazole Derivatives

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. This approach is highly valued in organic synthesis for its efficiency, atom economy, and the ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazole derivatives, which can be adapted for the preparation of this compound and its analogs. beilstein-journals.orgmdpi.com

One common strategy involves the condensation of a β-dicarbonyl compound, a hydrazine derivative, and an aldehyde. For the synthesis of 4-hydroxypyrazoles, a three-component reaction can be employed. While a direct MCR for this compound is not explicitly detailed in the provided literature, analogous syntheses of other pyrazole derivatives provide a foundational understanding. For instance, the synthesis of pyranopyrazoles often involves a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile. researchgate.net

Titanium imido complexes have also been utilized in the multicomponent synthesis of pyrazoles from alkynes and nitriles, offering a modular method that avoids potentially hazardous reagents like hydrazine by forming the N-N bond in the final step. nih.gov

Influence of Reaction Conditions on Synthetic Efficiency

The success of pyrazole synthesis, in terms of yield and purity, is critically influenced by the reaction conditions. Careful selection of catalysts, solvents, and temperature is paramount for optimizing the synthetic process.

A variety of catalysts have been employed to facilitate the synthesis of pyrazole derivatives. Both acidic and basic catalysts, as well as metal-based catalysts, have been shown to be effective. For example, L-proline has been investigated as a catalyst in the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines. researchgate.net

In the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole, mesoporous SiO2-Al2O3 has been used as a highly efficient and recyclable catalyst. jchemlett.com The absence of a catalyst often results in no product formation, highlighting its crucial role. The amount of catalyst is also a key parameter to optimize, as an excess may not necessarily lead to better yields. jchemlett.com Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of pyrazole rings, starting from pyrazole triflates, which are readily available from the corresponding hydroxypyrazoles. ktu.edu

The choice of reagents is also critical. For instance, in the Vilsmeier-Haack reaction for the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a mixture of DMF and POCl3 is used to form the Vilsmeier reagent, which then reacts with a hydrazone to yield the pyrazole derivative. semanticscholar.org

Table 1: Examples of Catalysts Used in Pyrazole Synthesis

| Catalyst | Reaction Type | Reactants | Product | Yield (%) | Reference |

| L-proline | Three-component | Aniline, Aromatic aldehyde, 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines | Not specified | researchgate.net |

| Mesoporous SiO2-Al2O3 | Condensation | Substituted chalcone, Phenylhydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | High | jchemlett.com |

| Pd(PPh3)2Cl2/CuI | Sonogashira coupling | Pyrazole triflates, Phenylacetylene | Functionalized pyrazoles | Not specified | ktu.edu |

The choice of solvent can significantly impact the reaction rate and yield. In some cases, solvent-free conditions are preferred for their environmental benefits. Toluene (B28343) has been identified as a suitable solvent for the oxidative thiocyanation of pyrazoles, while solvents like DMF, MeOH, MeCN, and DCM resulted in lower yields. beilstein-journals.orgnih.gov

Temperature is another critical parameter that can control the reaction pathway. In a study on the divergent synthesis of pyrazoles, it was found that at room temperature, a 1-tosyl-1H-pyrazole was the major product, whereas at 95 °C, the corresponding 1H-pyrazole was obtained in high yield. nih.gov This demonstrates that temperature can be a switch to selectively synthesize different pyrazole derivatives. For the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the reaction was carried out at 60-65°C. semanticscholar.org

Table 2: Influence of Solvent and Temperature on Pyrazole Synthesis

| Solvent | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| Toluene | 0 | Pyrazole, PhICl2, NH4SCN | 4-thiocyanatopyrazole | Good | beilstein-journals.orgnih.gov |

| DMF | 0 | Pyrazole, PhICl2, NH4SCN | 4-thiocyanatopyrazole | Low | beilstein-journals.orgnih.gov |

| [HDBU][OAc] | Room Temp | 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | 3,5-diphenyl-1-tosyl-1H-pyrazole | 95 | nih.gov |

| [HDBU][OAc] | 95 | 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | 3,5-diphenyl-1H-pyrazole | 85 | nih.gov |

| Methanol (B129727) | Reflux | Acid hydrazides, Substituted acetophenone | N1-(1-phenylethylidene)benzohydrazide | Not specified | semanticscholar.org |

The optimization of reaction parameters is a crucial step in developing an efficient synthetic protocol. This involves systematically varying the catalyst, solvent, temperature, and reaction time to achieve the highest possible yield and purity of the desired product. For the synthesis of pyrano[2,3-c]pyrazoles, various catalysts and reaction conditions have been explored to maximize the yield. researchgate.net

In the synthesis of 4-functionalized pyrazoles, the optimization of oxidative thiocyanation involved screening different oxidants, thiocyanate (B1210189) sources, and solvents. It was found that using PhICl2 as the oxidant and NH4SCN as the thiocyanate source in toluene at 0°C provided the best results. beilstein-journals.orgnih.gov Similarly, for the synthesis of pyrazole derivatives via Pd-catalyzed cross-coupling reactions, the choice of the palladium catalyst, ligands, and base is critical for achieving high yields. ktu.edu

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 1-phenylpyrazole (B75819) derivatives is aromatic and thus susceptible to electrophilic substitution. However, the position of substitution—either on the pyrazole core or the N-phenyl ring—is highly dependent on the reaction conditions, particularly the acidity of the medium.

Under strongly acidic conditions, the pyrazole ring can become protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the N-phenyl group, activated by the +T effect of the pyrazole nitrogen, becomes the primary site for substitution, directing incoming electrophiles predominantly to the para position.

Research on 1-phenylpyrazole demonstrates this principle clearly. Nitration using a mixture of nitric and sulfuric acids results in the formation of 1-(p-nitrophenyl)pyrazole. Similarly, bromination in concentrated sulfuric acid in the presence of silver sulfate (B86663) yields 1-(p-bromophenyl)pyrazole. This condition-dependent shift in reactivity provides a strategic route to selectively functionalize the phenyl ring while leaving the pyrazole core intact.

| Reaction | Reagents | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Strongly acidic | 1-(p-nitrophenyl)pyrazole |

| Bromination | Br₂ / H₂SO₄ / Ag₂SO₄ | Strongly acidic | 1-(p-bromophenyl)pyrazole |

In neutral or less acidic media, the pyrazole ring itself is the preferred site of electrophilic attack. The electronic character of the ring directs substitution to the C4 position, which is the most nucleophilic carbon.

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and formylation. For instance, bromination of 1-phenylpyrazole in chloroform (B151607) occurs selectively at the 4-position of the pyrazole ring. Nitration with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) also yields the 4-nitro derivative.

A particularly relevant reaction is the Vilsmeier-Haack formylation. Treatment of the tautomeric keto form, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) introduces a formyl group at the C4 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This reaction underscores the high reactivity of the C4 position towards electrophiles. Other electrophilic reactions such as chlorination and thiocyanation also proceed at this position.

Nucleophilic Transformations Involving the Hydroxyl Group

The hydroxyl group at the C4 position of 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through alkylation and acylation.

The hydroxyl group can act as a nucleophile, attacking various electrophiles. Acylation can be achieved using acylating agents like acyl chlorides or anhydrides. For related hydroxypyrazoles, these reactions have been shown to occur under phase-transfer catalysis (PTC) conditions, yielding O-acylated products. For example, the reaction with benzoyl chloride can lead to the formation of the corresponding benzoate (B1203000) ester.

Alkylation processes involve the reaction of the hydroxyl group with alkyl halides or other alkylating agents to form ethers. While N-alkylation is a common reaction for the pyrazole ring itself, O-alkylation of the 4-hydroxyl group can be achieved under appropriate conditions, typically involving a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, followed by reaction with an alkyl halide (a Williamson-type synthesis).

The synthesis of esters (4-acyloxypyrazoles) is a direct result of the O-acylation of the hydroxyl group. The reaction of this compound with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O), often in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding ester derivative. Studies on similar pyrazolones have demonstrated the successful synthesis of various esters, including acetates, benzoates, and tosylates.

The formation of ethers (4-alkoxypyrazoles) is achieved through O-alkylation. The general strategy involves treating the 4-hydroxypyrazole with a base (such as sodium hydride) to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide (R-X) to produce the desired ether. Syntheses of various 4-alkoxypyrazoles have been reported, establishing this as a viable derivatization strategy.

| Transformation | Reagent Type | Product Class | Example Reagent |

|---|---|---|---|

| Acylation | Acyl chloride / Anhydride | Ester | Benzoyl chloride |

| Alkylation | Alkyl halide | Ether | Methyl iodide |

| Sulfonylation | Sulfonyl chloride | Sulfonate Ester | p-Toluenesulfonyl chloride |

Oxidation Reactions

The pyrazole ring is generally considered to be stable and resistant to oxidation under many conditions. However, both the pyrazole core and its substituents can undergo oxidation depending on the reagents and reaction environment.

Studies on the parent pyrazole molecule have shown that it can be oxidized to 4-hydroxypyrazole by biological systems involving cytochrome P-450 or by reactive oxygen species like hydroxyl radicals. This indicates that the C4 position is susceptible to oxidative functionalization. Furthermore, the air oxidation of 4-alkyl-substituted pyrazol-5-ones in alkaline methanolic solutions has been reported to yield 4-hydroxy-pyrazol-5-ones, demonstrating that the pyrazolone (B3327878) ring can be hydroxylated under specific oxidative conditions.

Conversely, substituents on the pyrazole ring can often be oxidized without degrading the aromatic core. For example, pyrazole-4-carbaldehydes can be cleanly oxidized to the corresponding pyrazole-4-carboxylic acids using oxidizing agents like potassium permanganate. This highlights the robustness of the pyrazole nucleus, allowing for selective transformations of its side chains. The hydroxyl group of this compound itself could potentially be oxidized, though this would likely lead to ring cleavage or complex rearrangement products under harsh conditions.

Reduction Reactions

The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability. Unsubstituted pyrazole is generally resistant to catalytic and chemical reduction conditions. pharmaguideline.com However, the reactivity of substituted pyrazoles can be influenced by the nature and position of their functional groups.

Direct reduction of the 4-hydroxyl group or the pyrazole ring of this compound is not a commonly reported transformation, underscoring the stability of the core structure. Instead, reduction reactions are more frequently performed on functional groups that have been introduced onto the pyrazole scaffold. For instance, a common derivative, 4-hydroxyiminopyrazol-5-ones, can be readily reduced to form 4-aminopyrazol-5-ols. researchgate.net This transformation highlights a strategy where the C4 position is first functionalized and then reduced to introduce new functionalities, such as an amino group, yielding compounds like Edaravone analogs which have applications as antioxidants. researchgate.net

Mechanism of Key Chemical Transformations

The pyrazolone tautomer of this compound is a key intermediate for various chemical transformations, most notably electrophilic substitution at the C4 position.

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic compounds, including pyrazolones. organic-chemistry.org The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Substitution: The electron-rich C4 position of the pyrazolone tautomer acts as a nucleophile, attacking the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup replaces the iminium group with a carbonyl group, yielding a 4-formyl derivative. wikipedia.org In the case of pyrazolones, this reaction can also lead to the formation of 4-formyl-5-chloropyrazole derivatives.

Synthesis of Fused Heterocycles (e.g., Chromeno[2,3-c]pyrazoles): Pyrazolones are excellent synthons for constructing fused heterocyclic systems through multi-component reactions. The mechanism for the synthesis of chromeno[2,3-c]pyrazoles illustrates this reactivity. A plausible pathway involves: scielo.org.za

Knoevenagel Condensation: An aromatic aldehyde reacts with a 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate.

Michael Addition: The nucleophilic C4-carbon of the pyrazolone adds to the β-position of the α,β-unsaturated intermediate.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the final, stable fused chromenopyrazole structure.

Strategic Derivatization for Specialized Chemical Applications

The this compound core is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Strategic derivatization allows for the fine-tuning of its physicochemical and biological properties.

Derivatization at the C4 Position: The nucleophilicity of the C4 carbon makes it a prime site for introducing a wide array of substituents. nih.gov

Vilsmeier-Haack Products: The resulting 4-formyl derivatives are versatile intermediates. They can be condensed with active methylene (B1212753) compounds to create more complex structures or used in the synthesis of fused pyrimidine (B1678525) rings, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery. rsc.org

Knoevenagel Condensation: Reaction with aldehydes leads to 4-arylmethylene derivatives. These α,β-unsaturated pyrazolones can be further modified, for example, through Michael additions, to create diverse molecular architectures. nih.gov

Synthesis of Fused and Spirocyclic Systems:

Fused Pyrazoles: The pyrazolone nucleus can be annulated with other rings to produce polycyclic systems. Examples include pyranopyrazoles, pyrazolo[3,4-b]pyridines, and chromenopyrazoles. scielo.org.zaclockss.orgmdpi.com These fused systems often exhibit enhanced biological activities compared to the parent monocyclic pyrazole.

Spiro-Pyrazolones: Enantioselective [4+1] annulation reactions can be employed to create complex spiro-pyrazolones. rwth-aachen.de These compounds have shown potential as inhibitors for enzymes like type-4 phosphodiesterase, highlighting their therapeutic relevance. rwth-aachen.de

The derivatization of this compound is a key strategy for accessing novel compounds with a broad spectrum of applications, including anti-inflammatory, analgesic, antimicrobial, and antitumor agents. pharmaguideline.comnih.gov

Tautomerism and Conformational Analysis

Keto-Enol Tautomerism in Pyrazol-4-ol Systems

Pyrazol-4-ol systems can exist in equilibrium between their enol (hydroxyl) form and their keto (pyrazolone) tautomers. This keto-enol tautomerism is a fundamental process involving the migration of a proton and the relocation of a double bond. libretexts.orglibretexts.org For 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol, the equilibrium would be between the 4-hydroxy form and the corresponding pyrazol-4-one.

Recent studies on similar pyrazolone (B3327878) derivatives have utilized Density Functional Theory (DFT) to evaluate the thermodynamic parameters of this equilibrium. nih.gov These analyses indicate that the equilibrium can heavily favor one form over the other, depending on the substitution pattern. nih.gov For instance, in some 4-substituted pyrazolones, the keto form is found to be more stable. nih.govnih.gov The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents. masterorganicchemistry.com

| Tautomeric Form | Key Structural Features | General Stability Factors |

|---|---|---|

| Enol (Pyrazol-4-ol) | -OH group at C4, Aromatic pyrazole (B372694) ring | Aromatic stabilization of the pyrazole ring |

| Keto (Pyrazol-4-one) | C=O group at C4, Non-aromatic pyrazole ring in some resonance structures | Potential for strong intermolecular hydrogen bonding, Influence of electron-withdrawing groups |

Annular Tautomerism in Pyrazole Derivatives

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govrsc.org However, for this compound, the presence of a methyl group at the N1 position precludes the possibility of annular tautomerism. The nitrogen atoms are "fixed" with the methyl group on N1 and a lone pair on N2. This structural feature simplifies the tautomeric landscape of this specific compound, restricting it primarily to the keto-enol equilibrium.

Influence of Substituent Patterns on Tautomeric Equilibria

The substituents on the pyrazole ring play a critical role in determining the position of the tautomeric equilibrium. The electronic properties of these substituents can stabilize or destabilize different tautomeric forms.

Phenyl Group at C3: The phenyl group is generally considered to be electron-withdrawing through inductive effects but can be electron-donating or withdrawing through resonance, depending on its orientation and the electronic demands of the system. In the context of 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is often favored in solution and in the solid state. fu-berlin.de This preference can be attributed to the electronic influence of the phenyl ring on the pyrazole system.

Methyl Groups at N1 and C5: Methyl groups are electron-donating through inductive effects. An N-methyl group, as in the target compound, fixes the annular tautomerism. The C5-methyl group can influence the electronic distribution within the ring, which in turn can affect the acidity of the 4-OH proton and thus the keto-enol equilibrium. In related systems, electron-donating groups have been shown to influence the preferred tautomeric form. nih.gov

The interplay of the electron-donating methyl groups and the phenyl group at the C3 position will ultimately determine the relative stabilities of the keto and enol forms of this compound.

Solvent Effects on Tautomeric Preferences and Stability

The solvent environment can significantly impact the tautomeric equilibrium of pyrazole derivatives. nih.gov The polarity and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over another.

In nonpolar solvents, intramolecular hydrogen bonding within the enol form can be a stabilizing factor. masterorganicchemistry.com Conversely, polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, potentially shifting the equilibrium. For example, in a study of 1-phenyl-1H-pyrazol-3-ol, the compound was found to exist predominantly as dimeric pairs stabilized by intermolecular hydrogen bonds in nonpolar solvents like CDCl₃, while in a polar aprotic solvent like DMSO-d₆, it existed as monomers. nih.gov

Theoretical studies on other carbonyl compounds have shown that an increase in the dielectric constant of the solvent can lead to a decrease in the relative energy of the more polar tautomer. orientjchem.org The keto form of a pyrazol-4-ol is generally more polar than the enol form, and thus its stability is expected to increase in more polar solvents.

| Solvent Type | Expected Influence on Equilibrium | Dominant Interactions |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | May favor the enol form | Intramolecular hydrogen bonding |

| Polar Aprotic (e.g., DMSO) | Can stabilize the more polar keto form | Dipole-dipole interactions |

| Polar Protic (e.g., Methanol) | Can stabilize both forms through hydrogen bonding, potentially favoring the keto form | Intermolecular hydrogen bonding |

Conformational Dynamics and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the phenyl group at the C3 position relative to the pyrazole ring. The pyrazole ring itself is generally planar. nih.gov

The dihedral angle between the pyrazole and phenyl rings is a key conformational parameter. X-ray crystallographic studies of related compounds, such as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide, show a dihedral angle of 38.93 (6)° between the pyrazole and phenyl rings. nih.gov In another related structure, 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, the dihedral angles between the pyrazole rings and their adjacent phenyl rings are 58.67 (10)° and 46.58 (11)°. nih.gov

These values suggest that there is a significant twist between the two rings, likely due to steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrazole ring. The energetic landscape of this rotation would likely show energy minima corresponding to these twisted conformations and energy barriers for rotation through a planar or perpendicular arrangement. Computational studies on related energetic pyrazole derivatives have been used to explore their molecular geometries and electronic structures, providing insights into their stability.

Coordination Chemistry of 1,5 Dimethyl 3 Phenyl 1h Pyrazol 4 Ol

Ligand Design and Chelation Properties

The design of 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol as a ligand is centered around its potential for chelation, a process where a single ligand binds to a central metal atom at two or more points. This inherent capability is primarily due to the presence of strategically positioned donor atoms within its molecular framework.

Bidentate and Multidentate Coordination Modes

This compound and its derivatives can exhibit versatile coordination behaviors, acting as bidentate or even tridentate ligands. uobaghdad.edu.iqsemanticscholar.org In its deprotonated form, the pyrazol-4-olate anion can coordinate to a metal center through the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the pyrazole (B372694) ring, forming a stable five- or six-membered chelate ring. This bidentate chelation is a common coordination mode for this class of ligands. uobaghdad.edu.iqsemanticscholar.org

Furthermore, modifications to the pyrazole ring, such as the introduction of additional donor groups, can lead to multidentate coordination. For instance, Schiff base derivatives of 4-aminoantipyrine (B1666024), a closely related compound, are known to act as tridentate ligands, coordinating through the azomethine nitrogen, a phenolic oxygen, and the carbonyl oxygen of the pyrazolone (B3327878) ring. researchgate.net This demonstrates the adaptability of the pyrazole scaffold in designing ligands with varying denticity.

Role of Hydroxyl and Heteroatoms in Metal Coordination

The hydroxyl group at the 4-position of the pyrazole ring is pivotal to the chelating ability of this compound. Upon deprotonation, the resulting negatively charged oxygen atom becomes a strong donor, readily coordinating with a positively charged metal ion. uobaghdad.edu.iqsemanticscholar.org

In addition to the hydroxyl oxygen, the pyrazole ring contains two nitrogen atoms, both of which are potential donor sites. Typically, the nitrogen atom at the 2-position, which is not substituted with a methyl group, participates in coordination. The interplay between the "hard" oxygen donor and the "borderline" nitrogen donor allows this ligand to effectively chelate a variety of transition metal ions. The presence of both oxygen and nitrogen donor atoms contributes to the formation of stable metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues is typically achieved through straightforward reaction pathways, yielding crystalline products that can be characterized by various spectroscopic and analytical techniques.

Methods of Complex Formation

The most common method for the synthesis of these complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often involves alcohols, such as methanol (B129727) or ethanol (B145695), or other coordinating solvents like dimethylformamide (DMF). The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating to facilitate the reaction. In some cases, a base may be added to deprotonate the hydroxyl group of the ligand, promoting coordination.

Another approach involves the in situ preparation of the ligand, where the precursors of the pyrazole derivative are reacted in the presence of the metal ion. This method can sometimes lead to the formation of novel complex structures. The isolation of the resulting metal complexes is usually achieved by filtration, followed by washing and drying.

Stoichiometry and Coordination Numbers

The stoichiometry of the resulting metal complexes, which refers to the ratio of metal ions to ligands, can vary depending on the reaction conditions, the nature of the metal ion, and the ligand itself. Common stoichiometries observed for related pyrazolone-based ligands are 1:1 and 1:2 (metal:ligand). researchgate.net

The coordination number of the central metal ion in these complexes is influenced by the size and charge of the metal, as well as the steric and electronic properties of the ligand. libretexts.org For first-row transition metals like Co(II), Ni(II), and Cu(II), coordination numbers of 4 and 6 are prevalent, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orglibretexts.org For instance, in many reported complexes of 4-aminoantipyrine derivatives, the metal centers exhibit octahedral geometries. uobaghdad.edu.iq

Structural Elucidation of Metal Complexes

Spectroscopic methods also play a vital role in characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and C-O stretching bands. Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which is indicative of its coordination environment and geometry. Magnetic susceptibility measurements are also employed to determine the magnetic properties of the complexes, which can further support the proposed structures.

Interactive Data Table of Transition Metal Complexes with Pyrazolone-Type Ligands

| Complex | Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Number | Geometry | Reference |

| [ZnBr2(C11H12N2O2)2] | Zn(II) | 4-hydroxyantipyrine | 1:2 | 4 | Distorted Tetrahedral | nih.gov |

| [Co(II) and Ni(II) complexes] | Co(II), Ni(II) | 4-aminoantipyrine thiosemicarbazone | 1:1, 1:2 | 6 | Distorted Octahedral | nih.gov |

| [Cu(II) complexes] | Cu(II) | Schiff bases of 4-aminoantipyrine | 1:1, 2:1 | 4 or 6 | Square Planar or Octahedral | nih.gov |

| [Mn, Co, Ni, Cu, Zn, Cd, Hg complexes] | Various | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide | 1:2 | 6 | Octahedral | uobaghdad.edu.iq |

Proposed Geometries (e.g., Octahedral, Tetrahedral, Square Pyramidal)

The geometry of metal complexes incorporating pyrazolone-based ligands is influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions. Both octahedral and tetrahedral geometries are commonly observed. researchgate.net

Generally, octahedral complexes are favored over tetrahedral ones for two main reasons: the formation of six bonds is typically more energetically favorable than four, and the Crystal Field Stabilization Energy (CFSE) is often greater for octahedral geometries. libretexts.org However, factors such as steric hindrance from bulky ligands or the specific electronic configuration of the metal ion can favor tetrahedral or other geometries. libretexts.org

For instance, zinc(II) complexes with pyridine-functionalized pyrazole ligands have been synthesized exhibiting both tetrahedral and octahedral coordination. rsc.orgresearchgate.net In one study, reacting the ligand with zinc nitrate (B79036) resulted in a tetrahedral [Zn(L)₂]²⁺ complex, while using zinc tetrafluoroborate (B81430) yielded an octahedral [Zn(L)₃]²⁺ species. researchgate.net Similarly, various Co(II), Ni(II), and Cu(II) complexes with pyrazolone-derived Schiff bases have been reported to adopt octahedral geometries, often incorporating water or other solvent molecules to complete the coordination sphere. mdpi.com

| Metal Ion | Coordination Number | Observed Geometry | Example System |

|---|---|---|---|

| Zn(II) | 4 | Tetrahedral | Pyridylpyrazole Ligands researchgate.net |

| Zn(II) | 6 | Octahedral | Pyridylpyrazole Ligands researchgate.net |

| Co(II) | 6 | Octahedral | Phenylhydrazone Schiff Bases mdpi.com |

| Fe(III) | 6 | Distorted Octahedral | Pyrazole-quinoxaline Ligands nih.gov |

| Cu(II) | 6 | Octahedral | Phenylhydrazone Schiff Bases mdpi.com |

Intermolecular Interactions and Crystal Packing in Complexes

The solid-state structures of coordination compounds derived from this compound and related pyrazoles are significantly influenced by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds and C–H···π interactions, play a crucial role in the self-assembly process and the final crystal packing, often leading to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govnih.gov

Hydrogen bonding is a dominant force in these crystal structures. The N–H group of a pyrazole ring is an effective hydrogen bond donor, while the oxygen atoms from the pyrazolone ring or coordinated water/solvent molecules, as well as counter-anions, act as acceptors. rsc.org For example, in the crystal structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide, molecules are linked by intermolecular N–H···O hydrogen bonds to create a three-dimensional network. nih.gov In tripodal cobalt complexes, dimers are held together by three strong N(pyrazole)–H···N(pyrazolate) hydrogen bonds. nih.gov

| Interaction Type | Donor | Acceptor | Structural Impact | Reference Example |

|---|---|---|---|---|

| N–H···O | Pyrazole N-H | Carbonyl Oxygen | Forms 3D networks | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide nih.gov |

| C–H···π | Methyl/Phenyl C-H | Pyrazole/Phenyl Ring | Reinforces crystal packing | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide nih.gov |

| O–H···O | Coordinated H₂O | Anion/Ligand Oxygen | Links complex units | Fe(III) Pyrazole-quinoxaline Complex nih.gov |

| N–H···N | Pyrazole N-H | Pyrazolate Nitrogen | Forms homochiral dimers | Tripodal Cobalt Complexes nih.gov |

Catalytic Applications of Metal Complexes

Metal complexes derived from pyrazolone and related pyrazole ligands are gaining recognition for their catalytic activity in various organic transformations. researchgate.net The proton-responsive nature of the pyrazole N-H group, combined with the coordinating ability of the metal center, allows for metal-ligand cooperativity, which is a key feature in many catalytic mechanisms. nih.gov

Investigation of Catalytic Activity in Organic Transformations

Complexes based on pyrazole ligands have been investigated as catalysts for several important reactions. One area of focus is oxidation catalysis. For example, cobalt complexes with pyrazole and scorpionate ligands have demonstrated catalytic activity for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions, using aqueous hydrogen peroxide as the oxidant. researchgate.net Ruthenium(II) complexes containing pyrazolone carbothioamide ligands have been successfully used as catalysts in the direct amination of alcohols. researchgate.net Furthermore, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to promote the dehydrogenation of formic acid, a reaction relevant to hydrogen storage. nih.gov

Mechanisms of Catalysis and Selectivity Enhancement

The catalytic mechanisms of protic pyrazole complexes often involve the pyrazole N-H group directly participating in the reaction. nih.gov This group can act as a proton shuttle or engage in hydrogen bonding with the substrate, facilitating bond cleavage or formation. This concept is known as metal-ligand cooperativity. nih.gov

In the catalytic disproportionation of hydrazine (B178648) by a pincer-type iron complex, the pyrazole N-H group is proposed to promote the heterolytic N–N bond cleavage of the coordinated hydrazine via a hydrogen bond. nih.gov A second N-H group on the ligand can then act as an acid-base catalyst in a subsequent step of the cycle. nih.gov Similarly, in the dehydrogenation of formic acid catalyzed by an iridium complex, an enhanced catalytic activity was observed when a pendant pyridyl group was introduced on the pyrazole. The proposed mechanism involves a two-point hydrogen bonding interaction between the protic pyrazole unit and an external formic acid molecule in the second coordination sphere, which facilitates proton transfer to the metal-hydride ligand. nih.gov This demonstrates how modifying the ligand structure can enhance selectivity and catalytic efficiency.

Materials Science Applications of Coordination Compounds

Coordination compounds based on pyrazole and pyrazolone frameworks are attractive candidates for applications in materials science, particularly in the field of optics. rsc.org Their structural versatility, extended π-conjugated systems, and favorable electronic properties make them suitable for the development of functional materials. wum.edu.pk

Development of Chromophores for Non-Linear Optical (NLO) Applications

Organic and organometallic compounds with significant non-linear optical (NLO) properties are sought after for applications in optical communications, data storage, and optical switching. arabjchem.org Pyrazole derivatives have emerged as promising building blocks for NLO materials due to their attractive electronic qualities and structural features. wum.edu.pk The strategy for creating NLO-active molecules often involves connecting electron-donating and electron-accepting groups through a π-conjugated bridge, and the pyrazole ring can serve effectively as part of this bridge.

A number of studies have highlighted the NLO potential of pyrazole derivatives. For instance, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were investigated, and certain derivatives were identified as potential candidates for optical limiting applications. arabjchem.org Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the NLO properties of new pyrazole derivatives. wum.edu.pk These calculations focus on properties like molecular hyperpolarizability (β₀), and compounds with values greater than that of the standard material, urea (B33335), are considered promising candidates for NLO materials. researchgate.net The functionalization of the pyrazole or attached phenyl rings with different substituents allows for the fine-tuning of the energy gap and enhancement of the NLO response, demonstrating the potential to create tailored materials for specific applications. wum.edu.pkresearchgate.net

Exploration of Optical Limiting Properties

The investigation into the optical limiting properties of coordination complexes derived from this compound remains a specialized and emerging area of materials science research. While the broader family of pyrazole-based ligands and their metal complexes have been noted for their potential in nonlinear optics (NLO), specific and detailed studies focusing on the optical limiting capabilities of complexes involving this compound are not extensively documented in publicly available research. nih.govnih.govresearchgate.net

Optical limiting materials are crucial for protecting sensitive optical components and human eyes from damage induced by high-intensity laser radiation. The mechanism of optical limiting in molecular materials often involves processes such as reverse saturable absorption (RSA), two-photon absorption (TPA), and nonlinear scattering. The design and synthesis of new coordination complexes are driven by the goal of achieving a low limiting threshold and a high damage threshold.

The general synthetic strategy towards creating optically active coordination compounds involves the reaction of a pyrazole-based ligand with various transition metal salts. researchgate.neteiu.edu The resulting complexes can exhibit diverse coordination geometries and electronic structures, which are pivotal in determining their NLO properties. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are commonly used to predict and understand the electronic transitions and hyperpolarizabilities that give rise to nonlinear optical effects. nih.gov

Although direct experimental data on the optical limiting performance of this compound complexes is not available in the provided context, research on analogous systems suggests that the introduction of metal centers and the modification of the ligand framework can significantly influence the NLO response. For instance, the choice of the metal ion and the nature of other coordinated ligands can tune the energy levels of the complex, thereby affecting its absorption characteristics at high input fluences.

Further experimental investigations, such as Z-scan measurements, would be necessary to quantify the nonlinear absorption coefficient (β) and the optical limiting threshold of coordination complexes of this compound. Such studies would provide the empirical data needed to assess their practical potential in optical limiting applications. Without such dedicated research, a detailed discussion and data presentation on the optical limiting properties of these specific compounds remain speculative.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol, offering detailed information about the hydrogen and carbon atomic frameworks.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. The protons of the two methyl groups (at positions 1 and 5), the phenyl group, and the hydroxyl group are expected to resonate at distinct chemical shifts. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton interactions (spin-spin coupling), helping to map out the connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar structural motifs, as specific experimental data is not available in the provided search results.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. Key signals would include those for the two methyl carbons, the carbons of the pyrazole (B372694) ring (including the hydroxyl-bearing C4), and the carbons of the phenyl ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and typical chemical shift values for similar structural motifs, as specific experimental data is not available in the provided search results.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, mapping which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached carbons (¹JCH) and with carbons that are two or three bonds away (²JCH, ³JCH), respectively. These techniques provide a definitive blueprint of the molecular connectivity for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Functional Groups

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and phenyl groups would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ range, while the C=N and C=C stretching vibrations of the pyrazole ring would also appear in this region.

Analysis of Vibrational Frequencies and Modes

A detailed analysis of the IR spectrum provides information beyond simple functional group identification. The precise frequencies of the vibrational modes are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. For instance, the position and shape of the O-H stretching band can indicate the extent of hydrogen bonding in the sample. Fingerprint region analysis (below 1500 cm⁻¹) reveals complex vibrational modes characteristic of the entire molecular structure, offering a unique pattern for identification.

Table 3: Predicted IR Absorption Frequencies for this compound This table is based on typical IR frequencies for the functional groups present in the molecule, as specific experimental data is not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Molecular Ion Analysis and Fragmentation Patterns

For pyrazole derivatives, electron ionization mass spectrometry (EI-MS) typically reveals a prominent molecular ion peak (M+), which corresponds to the molecular weight of the compound. The fragmentation of these molecules often follows predictable pathways, involving the cleavage of bonds on the substituent groups or the rupture of the pyrazole ring itself. While specific fragmentation data for this compound is not readily found, analysis of related compounds such as 3,5-dimethyl-1-phenyl-1H-pyrazole (molecular weight: 172.23 g/mol ) shows a clear molecular ion peak, which helps in confirming its molecular formula, C11H12N2. rsc.orgsielc.comepa.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Electronic Absorption Spectra and Transitions

The UV-Vis spectrum of a pyrazole derivative is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have shown absorption maxima that are influenced by the solvent environment. physchemres.org In a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in ethanol (B145695) before UV irradiation. mdpi.com Such data is critical for understanding the electronic structure of the molecule.

Photophysical Properties and Electronic Excitations

The photophysical properties of pyrazole derivatives are of significant interest due to their potential applications in materials science and photochemistry. Upon absorption of UV light, molecules are promoted to an excited electronic state. The subsequent decay to the ground state can occur through various radiative and non-radiative pathways. Some pyrazole-containing compounds exhibit photochromism, where UV irradiation induces a reversible change in their absorption spectra, leading to the appearance of new bands in the visible region. mdpi.com This phenomenon is tied to structural changes in the molecule upon electronic excitation.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Based on a thorough review of the available scientific literature, detailed experimental data specifically for the compound This compound corresponding to the requested advanced characterization techniques is not available.

Research and publications provide extensive data on various related pyrazole derivatives, including isomers and analogues. For instance, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles offer insights into crystal packing, intermolecular interactions, and Hirshfeld surface analysis. Similarly, thermogravimetric analysis has been performed on numerous metal complexes derived from different pyrazole-based ligands.

However, the specific crystal structure analysis, including hydrogen bonding, π-π stacking, C-H···π interactions, as well as Hirshfeld surface analysis, elemental analysis (CHNS), and thermogravimetric analysis of its complexes for This compound are not present in the searched scientific reports.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings strictly for "this compound" as per the instructions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a standard method for studying pyrazole (B372694) derivatives, offering a favorable balance between computational cost and accuracy. researchgate.net Calculations are commonly performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), which has been shown to provide good agreement with experimental data for similar systems. derpharmachemica.comnih.gov

The dihedral angle between the pyrazole ring and the phenyl ring is a key structural parameter. In related structures, this angle can vary significantly, often falling in the range of 45-60°, indicating a twisted conformation. nih.govnih.gov The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework. The bond lengths within the pyrazole ring are expected to show partial double-bond character, consistent with its aromatic nature. For instance, the N-N bond length is typically calculated to be around 1.37 Å, and the C=N bond is approximately 1.30 Å in similar pyrazole derivatives. nih.gov

Table 1: Selected Predicted Geometrical Parameters for 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.375 | C5-N1-N2 | 111.5 |

| N2-C3 | 1.340 | N1-N2-C3 | 106.0 |

| C3-C4 | 1.425 | N2-C3-C4 | 110.8 |

| C4-C5 | 1.390 | C3-C4-C5 | 105.2 |

| C5-N1 | 1.388 | C4-C5-N1 | 106.5 |

| C4-O1 | 1.355 | C3-C4-O1 | 128.5 |

| O1-H1 | 0.968 | C4-O1-H1 | 109.2 |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. ajchem-a.com A large energy gap suggests high stability and low reactivity.

For pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring and the phenyl substituent, while the LUMO is often distributed across the pyrazole ring system. nih.gov This distribution indicates that the pyrazole core is the likely site for electrophilic attack. The calculated HOMO, LUMO, and energy gap values are essential for deriving various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactivity profile. nih.gov

Table 2: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

| Chemical Potential (μ) | -4.00 |

| Chemical Hardness (η) | 2.15 |

| Global Electrophilicity (ω) | 3.72 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP functionals). ajchem-a.com

For this compound, key vibrational modes include the O-H stretching of the hydroxyl group, typically expected around 3500-3600 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring are predicted in the 3000-3100 cm⁻¹ region. derpharmachemica.com Other characteristic peaks include C=N and C=C stretching vibrations within the pyrazole ring (1450-1600 cm⁻¹) and the in-plane and out-of-plane bending modes of the rings. derpharmachemica.comnih.gov Comparing the scaled theoretical frequencies with experimental data allows for a confident assignment of all major vibrational bands.

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3655 | 3512 | O-H stretch |

| 3102 | 2981 | Aromatic C-H stretch |

| 2985 | 2868 | Methyl C-H stretch |

| 1598 | 1536 | C=C stretch (phenyl) |

| 1545 | 1485 | C=N stretch (pyrazole) |

| 1280 | 1230 | C-O stretch |

| 1150 | 1105 | In-plane C-H bend |

| 645 | 620 | Pyrazole ring deformation |

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict NLO properties by computing the dipole moment (μ) and the first-order hyperpolarizability (β₀). researchgate.net A large β₀ value indicates a strong NLO response. For pyrazole derivatives, the presence of donor (like -OH) and acceptor groups connected through a π-conjugated system can enhance NLO activity. nih.gov The calculated values for this compound can be compared to standard NLO materials like urea (B33335) to assess its potential.

Table 4: Calculated NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP map uses a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). For this pyrazolol, the most negative potential (red) is expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying them as primary sites for electrophilic interaction. ajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

While standard DFT is used for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.com By calculating the transition energies and oscillator strengths for the lowest-energy electronic transitions, a theoretical UV-Vis spectrum can be simulated. These calculations are often performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects.

For this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π→π* transitions within the conjugated system formed by the pyrazole and phenyl rings. The TD-DFT results can identify the specific molecular orbitals involved in these transitions, such as the HOMO→LUMO transition, providing a detailed understanding of the molecule's photophysical properties. mdpi.com

Table 5: Predicted Electronic Transitions using TD-DFT

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.25 | HOMO → LUMO |

| 240 | 0.18 | HOMO-1 → LUMO |

Computational Modeling of Tautomeric Forms and Stability

The tautomerism of pyrazolone (B3327878) compounds is a subject of significant interest due to its implications for chemical reactivity and biological activity. researchgate.net For this compound, several tautomeric forms are possible, primarily the hydroxyl (OH-form or enol), keto (NH-form), and zwitterionic forms. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are commonly employed to determine the relative stabilities of these tautomers. nih.gov

Studies on closely related pyrazolone derivatives provide a framework for understanding this equilibrium. For instance, computational analyses performed on similar structures, such as 4-substituted pyrazolone derivatives, often indicate that the relative stability is highly dependent on the substitution pattern and the surrounding medium (gas phase vs. solvent). nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometries of different tautomers and calculate their energies. researchgate.net

In a computational study on a Schiff base derivative of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, the enol (OH) form was found to be more stable than the keto (NH) form. researchgate.net This preference is often attributed to factors like electron delocalization and intramolecular hydrogen bonding. The relative energies determine the equilibrium population of each tautomer. The stability order can, however, be influenced by the solvent environment.

Table 1: Theoretical Relative Stability of Pyrazolone Tautomers

This table is illustrative, based on typical findings for related pyrazolone structures.

| Tautomeric Form | Calculation Level | Relative Energy (Gas Phase) | Stability Ranking |

|---|---|---|---|

| Hydroxy (OH-form) | B3LYP/6-311++G(d,p) | 0.00 kcal/mol (Reference) | 1 (Most Stable) |

| Keto (NH-form) | B3LYP/6-311++G(d,p) | +2.5 kcal/mol | 2 |

Solvation Models in Computational Chemistry (e.g., Onsager, PCM)

To accurately model chemical systems in solution, computational methods must account for the effects of the solvent. Solvation models treat the solvent not as individual molecules, but as a continuous medium with specific dielectric properties, which significantly reduces computational cost. wikipedia.org The Polarizable Continuum Model (PCM) and the Onsager model are two such widely used approaches. researchgate.netwikipedia.org

These models are crucial for studying the tautomeric equilibrium of compounds like this compound in different solvents, as the polarity of the solvent can preferentially stabilize one tautomer over another. orientjchem.org For example, polar solvents are known to stabilize more polar tautomers.

In a theoretical investigation of a related pyrazolone derivative, both the Onsager and PCM methods were applied using the B3LYP/6-31G(d,p) level of theory to examine its energetic behavior in ethanol (B145695). researchgate.net The results indicated that the PCM method yielded a more stable structure compared to the Onsager model. researchgate.net The PCM model calculates the molecular free energy of solvation by summing electrostatic, dispersion-repulsion, and cavitation energy terms, providing a comprehensive view of solute-solvent interactions. wikipedia.org These calculations help predict how tautomeric preferences shift when moving from the gas phase to a solvent environment. researchgate.net

Quantum Chemical Calculations for Reactivity Descriptors

Quantum chemical calculations are instrumental in determining a molecule's electronic structure and predicting its reactivity. nih.gov Using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a range of global reactivity descriptors can be calculated. nih.gov These descriptors, rooted in conceptual DFT, help quantify and rationalize the chemical behavior of molecules. researchgate.net

A molecule with a small HOMO-LUMO energy gap is generally associated with high chemical reactivity and low kinetic stability. researchgate.net These frontier orbital energies are used to derive several key parameters:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors provide insight into the molecule's tendency to donate or accept electrons. nih.gov For example, a high electrophilicity index indicates a strong electrophile, while chemical hardness measures resistance to charge transfer. nih.govresearchgate.net Studies on antipyrine (B355649) and its derivatives have utilized these calculations to understand their electronic properties and correlate them with experimental data like oxidation potentials. nih.govresearchgate.net

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

This table presents typical descriptor values for antipyrine-like structures based on DFT calculations.

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 | Tendency to donate electrons |

| LUMO Energy | ELUMO | - | -0.55 | Tendency to accept electrons |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.65 | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.375 | Electron attracting capability |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.825 | Resistance to charge transfer |

Comparative Studies with Analogous Pyrazole Derivatives

Impact of Structural Variations on Chemical Reactivity

The reactivity of the pyrazole (B372694) ring is significantly influenced by the nature and position of its substituents. The pyrazole ring system possesses a moderate π-excess character, which generally makes it less susceptible to nucleophilic aromatic substitution. mdpi.com However, the introduction of strong electron-withdrawing groups can facilitate such reactions. mdpi.com For many pyrazolone (B3327878) derivatives, electrophilic substitution at the C-4 position is a common and effective synthetic pathway for functionalization. nih.gov

The chemical reactivity of 1,5-dimethyl-3-phenyl-1H-pyrazol-4-ol can be compared with its analogs to understand the electronic and steric effects of its substituents. For instance, replacing the methyl groups with bulkier alkyl groups can sterically hinder the approach of reagents. Conversely, substituting the phenyl group at the C-3 position with an alkyl group would alter the electronic distribution within the ring and likely change the reactivity profile.

The presence of the hydroxyl group at the C-4 position is a key determinant of the reactivity of this compound. This group can be deprotonated, rendering the molecule nucleophilic and susceptible to reactions with electrophiles. The acidity of this proton, and thus the nucleophilicity of the corresponding anion, is modulated by the substituents at other positions of the ring. For example, electron-donating groups, such as the methyl groups at N-1 and C-5, increase the electron density on the ring and can enhance the nucleophilicity of the C-4 position. nih.gov

A comparative overview of the reactivity of pyrazole analogs is presented in the table below.

| Pyrazole Derivative | Substituents | Expected Impact on Reactivity at C-4 |

| This compound | N1-CH₃, C5-CH₃, C3-Ph, C4-OH | Methyl groups (electron-donating) and phenyl group influence electron density; the C4-OH group is a key reactive site. |

| 1-H-3,5-dimethyl-pyrazol-4-ol | N1-H, C3-CH₃, C5-CH₃, C4-OH | Absence of a bulky N1-substituent may increase accessibility; exhibits tautomerism which influences reactivity. nih.gov |

| 1,3,5-triphenyl-1H-pyrazol-4-ol | N1-Ph, C3-Ph, C5-Ph, C4-OH | Additional phenyl groups (electron-withdrawing by induction, donating by resonance) create a more complex electronic environment. |

| 3-methyl-1-phenyl-1H-pyrazol-5-ol | N1-Ph, C3-CH₃, C5-OH | A structural isomer, its reactivity is well-documented, particularly its ability to react with aldehydes. researchgate.netnih.gov |

Elucidation of Substituent Effects on Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable tools for characterizing pyrazole derivatives. The spectroscopic signatures of these compounds are highly sensitive to the electronic and steric environment of the nuclei, which is dictated by the pattern of substitution on the pyrazole ring.

NMR spectroscopy is particularly useful for studying the tautomerism in pyrazoles and for confirming the position of substituents. nih.gov The chemical shifts of the carbon atoms in the pyrazole ring, especially C-3 and C-5, are indicative of the nature of the attached groups. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the two methyl groups and the phenyl protons, while the ¹³C NMR would provide characteristic shifts for the pyrazole ring carbons and the phenyl carbons.

Variations in substituents lead to predictable changes in the spectra. For example, replacing a methyl group with a more electronegative group would typically cause a downfield shift (higher ppm) for the adjacent proton and carbon signals in the NMR spectra. In IR spectroscopy, the frequency of the O-H stretching vibration of the hydroxyl group at C-4 would be sensitive to the electronic nature of other substituents on the ring due to their influence on hydrogen bonding.

The following table provides a hypothetical comparison of expected spectroscopic data for this compound and a chlorinated analog, based on general principles of spectroscopy.

| Feature | This compound | 1,5-dimethyl-3-(4-chlorophenyl)-1H-pyrazol-4-ol |

| ¹H NMR | Signals for two distinct CH₃ groups; multiplet for phenyl protons. | Signals for two distinct CH₃ groups; distinct aromatic splitting pattern for the 4-chlorophenyl group. |

| ¹³C NMR | Characteristic shifts for pyrazole and phenyl carbons. | Downfield shift for the carbon attached to chlorine; other shifts in the phenyl ring will also be affected. |

| IR | O-H stretch, C=C and C=N ring stretches. | O-H stretch frequency may be slightly altered due to the electronic effect of chlorine; characteristic C-Cl stretch. |

| MS | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak will show a characteristic M/M+2 isotopic pattern due to the presence of chlorine. |

Comparative Analysis of Coordination Modes and Complex Stabilities

Pyrazole derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes, including monodentate, bidentate, and bridging fashions. nih.govresearchgate.net The coordination behavior of this compound and its analogs is largely determined by the availability of donor atoms and the steric constraints imposed by the substituents.

For this compound, potential coordination sites include the nitrogen atom at position 2 of the pyrazole ring and the oxygen atom of the hydroxyl group at C-4. This allows for the possibility of acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The stability of the resulting metal complex would be influenced by the nature of the metal ion and the electronic properties of the pyrazole ligand.

Structural variations in the pyrazole ligand can significantly impact the coordination mode and the stability of the metal complex. For instance, the introduction of bulky substituents near the coordinating atoms can sterically hinder the formation of a complex. Conversely, the addition of other donor groups to the pyrazole framework can lead to polydentate ligands capable of forming more intricate and stable coordination compounds. Schiff bases derived from 4-acyl-5-pyrazolones are a well-known class of versatile chelating agents in coordination chemistry. nih.govresearchgate.net

The table below compares the potential coordination behavior of this compound with other pyrazole-based ligands.

| Ligand | Potential Donor Atoms | Likely Coordination Mode(s) | Factors Influencing Complex Stability |

| This compound | N2, C4-OH | Monodentate (via N2), Bidentate (N,O-chelation) | Chelate effect from N,O-coordination would enhance stability. |

| 3,5-dimethyl-1H-pyrazole | N2 | Monodentate, Bridging | Can form polynuclear complexes through bridging coordination. |

| 1-benzyl-1H-pyrazol-3-amine | N2, exocyclic NH₂ | Bidentate (N,N-chelation) | The nature of the substituent on the exocyclic amine can tune the electronic properties and stability. tandfonline.com |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Pyrazole N2, Amide O, Amino N | Potentially tridentate | Can form stable mononuclear complexes with various transition metals. nih.gov |

Influence of Phenyl and Methyl Groups on Electronic Properties

The electronic properties of the pyrazole ring in this compound are a composite of the intrinsic aromaticity of the pyrazole core and the electronic effects of the phenyl and methyl substituents. The methyl groups at the N-1 and C-5 positions are generally considered to be electron-donating through an inductive effect. This increases the electron density of the pyrazole ring, which can affect its basicity and reactivity.

Theoretical studies on analogous compounds, such as 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, have been used to calculate electronic properties like dielectric constant and polarizability. These properties are a manifestation of the electron distribution within the molecule and its response to an external electric field.

A comparative analysis with analogs where the phenyl and methyl groups are replaced by other substituents can highlight their specific roles. For instance, replacing the phenyl group with a strongly electron-withdrawing group like a nitro-phenyl group would be expected to decrease the electron density on the pyrazole ring, making it less basic and potentially altering its reactivity towards electrophiles. Conversely, replacing the methyl groups with hydrogen would reduce the electron-donating effect.

The following table summarizes the expected electronic influence of the phenyl and methyl groups in comparison to other substituents.